2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid is a synthetic organic compound. Its structural complexity and functionalities make it significant in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid involves multi-step organic reactions. Commonly, it starts with the chlorination of phenyl acetic acid, followed by protection and deprotection steps using tert-butoxycarbonyl groups.
Industrial Production Methods
In industrial settings, the compound is produced in bulk using automated reactors. Efficient catalysts and optimized reaction conditions are employed to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions including:
Oxidation: Converts it into higher oxidation states.
Reduction: Produces reduced derivatives.
Substitution: Typically involves halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Conditions: Use of electrophilic halogenating agents under mild conditions.
Major Products
Reactions involving 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid often lead to derivatives that retain the core structure but have varied functional groups, enhancing its utility in synthetic applications.
Scientific Research Applications
The compound is pivotal in various scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Involved in studies related to enzyme inhibition and protein interaction.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in material science for developing polymers and specialized coatings.
Mechanism of Action
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid interacts with specific molecular targets, primarily through hydrogen bonding and electrostatic interactions. It may inhibit or activate enzymes and receptors depending on its structural orientation and functional group modifications.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid stands out due to its unique combination of tert-butoxycarbonyl and dichlorophenyl functionalities, which endow it with distinctive chemical reactivity and biological activity.
Similar Compounds: 2-{[(tert-butoxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid, 2-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid.
Hopefully, that covers the entire scope comprehensively!
Properties
CAS No. |
1404879-53-3 |
---|---|
Molecular Formula |
C13H15Cl2NO4 |
Molecular Weight |
320.2 |
Purity |
95 |
Origin of Product |
United States |
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